3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo- is a complex organic compound that belongs to the quinolinecarboxylic acid family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the carboxylic acid group via carboxylation reactions.
Step 3: Functionalization with fluorine atoms using fluorinating agents.
Step 4: Attachment of the piperazinyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinolone antibiotics: Such as ciprofloxacin and levofloxacin.
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Uniqueness
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo- is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
Properties
CAS No. |
164662-50-4 |
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Molecular Formula |
C23H23F2N3O3 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(2-fluoro-4-methylphenyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23F2N3O3/c1-12-4-5-19(17(24)6-12)28-11-16(23(30)31)22(29)15-7-18(25)21(8-20(15)28)27-9-13(2)26-14(3)10-27/h4-8,11,13-14,26H,9-10H2,1-3H3,(H,30,31) |
InChI Key |
CXSFFUFHKWSZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)C)F)F |
Origin of Product |
United States |
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